Methyl 2-chloro-3-methylquinoline-6-carboxylate
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Overview
Description
Methyl 2-chloro-3-methylquinoline-6-carboxylate is a chemical compound that belongs to the family of quinoline derivatives. It has the molecular formula C12H10ClNO2 and a molecular weight of 235.7 g/mol. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-methylquinoline-6-carboxylate typically involves the reaction of 2-chloro-3-methylquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at the 3-position can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline carboxylic acids or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 2-chloro-3-methylquinoline-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylquinoline-3-carboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxylate ester.
6-Chloro-2-methylquinoline: Lacks the carboxylate ester group and has a different substitution pattern.
Uniqueness
Methyl 2-chloro-3-methylquinoline-6-carboxylate is unique due to the presence of both the chloro and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
methyl 2-chloro-3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-7-5-9-6-8(12(15)16-2)3-4-10(9)14-11(7)13/h3-6H,1-2H3 |
InChI Key |
KPHMLSPFBVPPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)OC)N=C1Cl |
Origin of Product |
United States |
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